Ring-Size Differentiation: Eight-Membered Benzocyclooctenone vs. Seven-Membered Benzosuberone Scaffolds in CCR2 Antagonist Design
Hexahydrobenzo[8]annulene derivatives have been advanced as an alternative scaffold to the more established benzo[7]annulene series in CCR2 antagonist programs. In a comparative molecular docking study, a hexahydrobenzo[8]annulen-2-yl formimidamide derivative exhibited a binding energy of –8.2 kcal/mol against the CCR2 receptor, whereas the corresponding benzo[7]annulene congener yielded –7.5 kcal/mol, representing a 0.7 kcal/mol improvement favoring the eight-membered scaffold [1]. The difference arises from the larger ring's ability to orient the 4-chlorophenyl and dicyano substituents into the receptor's hydrophobic pocket with reduced torsional strain. While this comparison is between elaborated derivatives rather than the parent ketones, it establishes that the eight-membered benzo[8]annulene core can confer a measurable advantage in target engagement. 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one serves as the direct synthetic entry point for constructing such elaborated benzo[8]annulene-based candidates .
| Evidence Dimension | Molecular docking binding energy (ΔG) against CCR2 receptor |
|---|---|
| Target Compound Data | Hexahydrobenzo[8]annulen-2-yl formimidamide derivative: –8.2 kcal/mol |
| Comparator Or Baseline | Corresponding benzo[7]annulene derivative: –7.5 kcal/mol |
| Quantified Difference | ΔΔG = –0.7 kcal/mol (more favorable binding with 8-membered scaffold) |
| Conditions | In silico molecular docking using AutoDock Vina; CCR2 receptor crystal structure (PDB not specified in source); DFT-optimized ligand geometries at B3LYP/6-31G(d,p) |
Why This Matters
A –0.7 kcal/mol improvement in predicted binding free energy corresponds to an approximately 3-fold increase in binding affinity (Ki) at 298 K, sufficient to meaningfully differentiate lead series in a CCR2 antagonist program and prioritize procurement of the eight-membered scaffold building block.
- [1] Rajalakshmi, N. et al. Structural, Hirshfeld, spectroscopic, quantum chemical and molecular docking studies of N'-(4-(4-Chlorophenyl)-1,3-dicyano-5,6,7,8,9,10-hexahydrobenzo[8]annulen-2-yl)-N,N-dimethylformimidamide as CCR2 inhibitors. J. Mol. Struct. 2021, 1241, 130636. View Source
